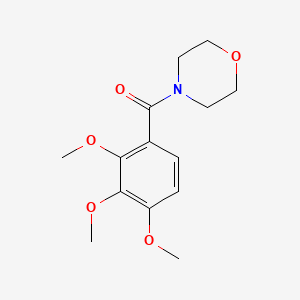

Morpholine, 4-(2,3,4-trimethoxybenzoyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is an organic compound with the molecular formula C14H19NO5 It is a derivative of morpholine, featuring a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- typically involves the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- undergoes various chemical reactions, including:

Nucleophilic substitution: The benzoyl group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amide, while hydrolysis yields a carboxylic acid and morpholine .

Scientific Research Applications

Synthesis and Properties

N-(2,3,4-trimethoxybenzoyl)-morpholine can be synthesized through the reaction of 2,3,4-trimethoxybenzoyl chloride with morpholine . An example of this synthesis involves dissolving 10.23 g of 2,3,4-trimethoxybenzoyl chloride in 65 ml of benzene. This solution is then cooled and stirred while a mixture of 4.5 ml of morpholine and 7 ml of triethylamine is added dropwise. The resulting mixture is boiled for two hours, cooled, and filtered. The solvent is removed under vacuum, and the residue is recrystallized from water with charcoal clarification, yielding 7.22 g of N-(2,3,4-trimethoxybenzoyl)-morpholine with a melting point of 84-86°C .

Tranquilizer Applications

Amides of trimethoxy benzoic acid, including N-(2,3,4-trimethoxybenzoyl)-morpholine, have demonstrated therapeutic value as tranquillizers . While the search results primarily highlight the properties of 3,4,5-trimethoxybenzoylmorpholine, they indicate that these compounds generally exhibit reduced toxicity and notable activity . For instance, 3,4,5-trimethoxybenzoylmorpholine has been found to be half as toxic but twice as active as meprobamate, a drug used for similar purposes . Furthermore, it has minimal impact on righting reflexes and motion coordination, making it suitable as a daytime sedative without interfering with reflex irritability .

Neurokinin Receptor Antagonist

While the primary example in the search results is related to a sulfoxide derivative, it's relevant to note that compounds acting as neurokinin receptor antagonists can have applications in treating diseases mediated by NK2 and/or NK3 receptors . These diseases include central nervous system disorders such as anxiety, depression, psychiatric disorders, and schizophrenia, as well as neurodegenerative diseases and respiratory diseases . Although this information does not directly pertain to Morpholine, 4-(2,3,4-trimethoxybenzoyl)-, it provides context for potential pharmaceutical applications of morpholine derivatives .

Other potential applications

Based on the provided search results, there isn't explicit information about further applications of Morpholine, 4-(2,3,4-trimethoxybenzoyl)-. However, other trimethoxybenzoyl derivatives have shown promise as antimitotic agents . For example, 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole has been investigated for its ability to inhibit microtubule formation and its potential as an anti-cancer agent .

Data Table: Comparison of Trimethoxybenzoyl-Morpholine Derivatives

| Property | N-(3,4,5-trimethoxybenzoyl)-morpholine |

|---|---|

| Toxicity | Lower than Meprobamate |

| Activity | Higher than Meprobamate |

| Effects on reflexes | Minimal impact |

| Suitable as | Daytime sedative |

Note: This table compares properties of a related compound due to limited data on Morpholine, 4-(2,3,4-trimethoxybenzoyl)- in the search results.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2,3,4-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Morpholine, 4-(3,4,5-trimethoxybenzoyl)-

- 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Uniqueness

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs .

Biological Activity

Morpholine, 4-(2,3,4-trimethoxybenzoyl)-, also known as trimetozine, is a compound with notable pharmacological potential due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H19NO5, characterized by a morpholine ring and a 2,3,4-trimethoxybenzoyl moiety. The morpholine ring contributes basic properties due to the nitrogen atom, while the trimethoxybenzoyl group enhances lipophilicity, facilitating biological interactions .

Morpholine derivatives often exhibit diverse biological activities through several mechanisms:

- Nucleophilic Acyl Substitution : The compound primarily participates in nucleophilic acyl substitution reactions. It can react with acyl chlorides to form amides .

- Cell Cycle Modulation : Research indicates that certain morpholine derivatives can induce G2/M cell cycle arrest in cancer cell lines. This effect is associated with alterations in protein expression that regulate cell division .

- Enzyme Inhibition : The morpholine structure is implicated in modulating various enzymes and receptors involved in mood disorders and neurodegenerative diseases .

Antitumor Activity

Morpholine, 4-(2,3,4-trimethoxybenzoyl)- has shown significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.054 | Induces G2/M arrest |

| A549 (Lung) | 1.67 | Inhibits tubulin polymerization |

| MCF-7 (Breast) | 0.048 | Induces apoptosis |

The compound's mechanism involves binding to the colchicine site of β-tubulin, disrupting microtubule organization and leading to cell cycle arrest .

Antimicrobial Activity

Morpholine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. For instance:

- Synthesis of New Derivatives : Studies have created new morpholine derivatives that exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

- Screening Results : Compounds derived from morpholine have shown promising results in inhibiting bacterial growth, indicating potential for developing new antimicrobial agents.

Case Studies

- Anticancer Properties : A study investigated the effects of a specific morpholine derivative on HeLa cells. The results indicated that treatment led to increased cyclin B1 expression and reduced phosphorylation of Tyr15 on Cdc2 kinase, suggesting a mechanism for G2/M arrest .

- Neuropharmacological Effects : Research highlighted the role of morpholine derivatives in modulating receptors associated with mood disorders and pain management. The presence of methoxy groups significantly influenced their binding affinity and biological activity .

Properties

CAS No. |

64059-58-1 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

morpholin-4-yl-(2,3,4-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H19NO5/c1-17-11-5-4-10(12(18-2)13(11)19-3)14(16)15-6-8-20-9-7-15/h4-5H,6-9H2,1-3H3 |

InChI Key |

FIZQWEUHBSXRFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CCOCC2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.